molecular formula C20H27N3O8 B7821560 Oxolamine dihydrogen citrate

Oxolamine dihydrogen citrate

Cat. No.: B7821560
M. Wt: 437.4 g/mol
InChI Key: RBZIGQJSMCOHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolamine dihydrogen citrate involves the reaction of oxolamine with citric acid. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Oxolamine dihydrogen citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolamine N-oxide, while reduction can produce reduced derivatives of oxolamine .

Scientific Research Applications

Oxolamine dihydrogen citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolamine dihydrogen citrate is unique due to its dual action as both a cough suppressant and an anti-inflammatory agent. Its ability to reduce irritation in the respiratory tract while also suppressing the cough reflex makes it particularly effective in treating respiratory conditions .

Properties

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZIGQJSMCOHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

959-14-8 (Parent)
Record name Oxolamine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949-20-8
Record name Oxolamine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolamine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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